Cas no 1312440-86-0 (2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine)

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its multi-substituted structure, featuring bromo, chloro, fluoro, and hydroxyl functional groups, enables precise reactivity in cross-coupling reactions and heterocyclic modifications. The presence of both electron-withdrawing halogens and a hydroxyl group enhances its versatility as an intermediate for constructing complex molecular frameworks. This compound is particularly valuable in medicinal chemistry for developing bioactive molecules due to its ability to introduce diverse functionalization patterns. High purity and stability under controlled conditions ensure consistent performance in synthetic applications. Its well-defined reactivity profile makes it a preferred building block for targeted chemical transformations.
2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine structure
1312440-86-0 structure
Product Name:2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine
CAS No:1312440-86-0
MF:C5H2BrClFNO
MW:226.430882930756
CID:1232056
PubChem ID:71300105
Update Time:2025-05-24

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5-chloro-3-fluoro-4-pyridinol
    • 2-BroMo-5-chloro-3-fluoro-4-hydroxypyridine
    • DTXSID701279936
    • 2-Bromo-5-chloro-3-fluoropyridin-4-ol
    • 4-Pyridinol, 2-bromo-5-chloro-3-fluoro-
    • 2-bromo-5-chloro-3-fluoro-1H-pyridin-4-one
    • 1312440-86-0
    • 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine
    • Inchi: 1S/C5H2BrClFNO/c6-5-3(8)4(10)2(7)1-9-5/h1H,(H,9,10)
    • InChI Key: RDZYIIXPSIKYQE-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(C(=CN1)Cl)=O)F

Computed Properties

  • Exact Mass: 224.89923g/mol
  • Monoisotopic Mass: 224.89923g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.1Ų

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine Pricemore >>

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Additional information on 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine: A Comprehensive Overview

The compound 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine (CAS No. 1312440-86-0) is a highly specialized pyridine derivative with a unique combination of halogen substituents and a hydroxyl group. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile reactivity and potential applications in drug design and advanced materials. The presence of multiple halogens (bromine, chlorine, and fluorine) along with the hydroxyl group introduces a complex interplay of electronic effects, making it a valuable substrate for various chemical transformations.

Recent studies have highlighted the importance of halogenated pyridines in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. The bromine atom at the 2-position, the chlorine atom at the 5-position, and the fluorine atom at the 3-position create a highly electron-deficient aromatic ring, which enhances the compound's ability to interact with biological targets. The hydroxyl group at the 4-position further modulates the electronic properties and introduces hydrogen bonding capabilities, making this compound a promising candidate for drug design.

One of the most intriguing aspects of 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine is its reactivity in cross-coupling reactions. Researchers have demonstrated that this compound can undergo Suzuki-Miyaura coupling with various arylboronic acids to form biaryl structures with high efficiency. This property is particularly valuable in the synthesis of complex molecules, where precise control over regioselectivity and stereoselectivity is crucial. Furthermore, the bromide substituent at position 2 makes it an excellent substrate for nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups.

In terms of synthesis, 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine can be prepared through a multi-step process involving halogenation and oxidation reactions. A recent study published in *Journal of Organic Chemistry* outlined a novel route utilizing electrophilic substitution followed by selective oxidation to introduce the hydroxyl group. This method not only improves yield but also enhances the overall sustainability of the synthesis process by minimizing waste and reducing energy consumption.

The application of halogenated pyridines in materials science is another area where 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine has shown promise. Its unique electronic properties make it a potential candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Researchers have explored its ability to act as an electron-deficient acceptor material in donor–acceptor heterojunctions, demonstrating improved charge transport properties compared to traditional materials.

From an environmental perspective, understanding the fate and transport of halogenated pyridines in natural systems is critical. Recent research has focused on assessing the biodegradation potential of 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine under various environmental conditions. Studies conducted by Smith et al. (2023) revealed that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities capable of metabolizing it through oxidative pathways.

In conclusion, 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine (CAS No. 1312440-86-0) stands out as a versatile and multifaceted compound with applications spanning organic synthesis, medicinal chemistry, and materials science. Its unique combination of halogen substituents and hydroxyl group provides a rich platform for further exploration and innovation. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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